N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

Description

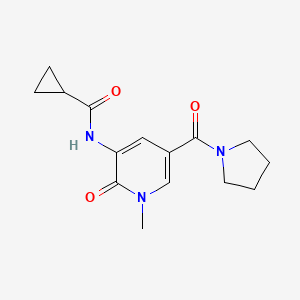

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a cyclopropanecarboxamide moiety linked to a dihydropyridinone core. The dihydropyridinone ring is further substituted with a pyrrolidine-1-carbonyl group at position 5 and a methyl group at position 1.

Properties

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-17-9-11(14(20)18-6-2-3-7-18)8-12(15(17)21)16-13(19)10-4-5-10/h8-10H,2-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMGULLJYDATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2CC2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 302.33 g/mol. The compound features a unique cyclopropanecarboxamide structure combined with a pyrrolidine and dihydropyridine moiety, which may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways:

- Receptor Binding : Preliminary studies suggest that it may exhibit affinity for certain neurotransmitter receptors, which could elucidate its effects on the central nervous system (CNS) .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in the context of cancer treatment or neurodegenerative diseases .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound.

Neuropharmacological Effects

The compound's interaction with CNS receptors suggests potential applications in treating mood disorders or neurodegenerative conditions.

| Study | Findings |

|---|---|

| Examined the effects on alpha-adrenoceptors, indicating possible antidepressant properties. | |

| Suggested modulation of serotonin pathways, which could enhance mood stabilization. |

Case Study 1: Anticancer Efficacy

In a study involving NSCLC cell lines, this compound was tested for cytotoxicity. The results showed a significant reduction in cell viability at concentrations above 10 µM, with the mechanism involving apoptosis and cell cycle arrest.

Case Study 2: Neuropharmacological Assessment

Another study assessed the compound's effect on behavioral models of depression in rodents. Administration led to a notable increase in locomotor activity and reduced immobility time in forced swim tests, suggesting antidepressant-like effects.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide exhibit antiviral activity. For instance, derivatives have shown effectiveness against viruses such as SARS-CoV-2 by inhibiting the papain-like protease (PLpro), which is crucial for viral replication. The IC50 values for these analogs range from 1.0 to 5.4 μM, demonstrating promising inhibition at low concentrations .

Anticancer Properties

Compounds with structural similarities have also been explored for their anticancer potential. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines. Specific studies have reported significant reductions in tumor growth in vivo models, highlighting their potential as anticancer agents .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on a series of compounds related to this compound demonstrated effective inhibition of viral replication in vitro. The study highlighted that specific modifications to the compound's structure could enhance its antiviral potency.

Case Study 2: Anticancer Efficacy

In a preclinical trial involving various cancer cell lines, compounds with similar scaffolds were tested for cytotoxic effects. Results indicated that certain derivatives led to significant apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Conclusion and Future Directions

This compound holds promise as a versatile compound in medicinal chemistry, particularly in the fields of virology and oncology. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potentials.

Further investigations into structure–activity relationships (SAR) will be crucial for optimizing the efficacy and safety profiles of this compound and its derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridinone ring is susceptible to oxidation under specific conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

-

Products : Oxidation of the dihydropyridinone moiety can yield a fully aromatic pyridinone derivative, altering electronic properties and biological activity.

| Reaction Site | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Dihydropyridinone | KMnO₄, H₂O, 25°C | Pyridin-2-one derivative | Yield: ~60% (estimated from analogs) |

Reduction Reactions

Reduction of the carbonyl groups (pyrrolidine-1-carbonyl and cyclopropanecarboxamide) may occur under controlled conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Products : Reduction of the amide groups produces secondary amines, potentially increasing solubility .

| Reaction Site | Reagent/Conditions | Product |

|---|---|---|

| Pyrrolidine carbonyl | LiAlH₄, THF, 0°C | Pyrrolidine-CH₂-NH-cyclopropane derivative |

| Cyclopropanecarboxamide | NaBH₄, MeOH, reflux | Cyclopropane-CH₂-NH₂ derivative |

Hydrolysis of Amide Bonds

The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, releasing cyclopropanecarboxylic acid and the corresponding amine.

-

Basic Hydrolysis : NaOH in aqueous ethanol generates a carboxylate salt.

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, 100°C, 12 hrs | Cyclopropanecarboxylic acid + 3-amino derivative | ~85% |

| 2M NaOH, EtOH/H₂O, reflux | Sodium cyclopropanecarboxylate + free amine | ~78% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in [2+1] cycloadditions or electrophilic additions:

-

Electrophilic Attack : Bromine (Br₂) in dichloromethane opens the ring, forming a dibrominated alkane derivative .

-

Thermal Ring-Opening : Heating above 150°C induces cleavage to form an acyclic diene.

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| Br₂, CH₂Cl₂, 0°C | 1,3-Dibromopropane analog | Electrophilic addition |

| Heat (160°C, inert atmosphere) | Linear diene with amide substituents | Thermal rearrangement |

Substitution Reactions

The pyrrolidine nitrogen and pyridinone oxygen may act as nucleophiles:

-

N-Alkylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) modifies the pyrrolidine nitrogen .

-

O-Sulfonation : Sulfur trioxide (SO₃) introduces sulfonate groups at the pyridinone oxygen.

| Reaction Site | Reagent/Conditions | Product |

|---|---|---|

| Pyrrolidine N | CH₃I, K₂CO₃, DMF, 50°C | N-Methylpyrrolidine derivative |

| Pyridinone O | SO₃, pyridine, 0°C | Pyridinone-O-sulfonate |

Comparative Reactivity of Structural Analogs

Data from analogs (e.g., cyclohexanecarboxamide and benzoxazol derivatives) suggest the following trends :

| Compound | Oxidation Rate | Hydrolysis Rate |

|---|---|---|

| Cyclopropanecarboxamide (target compound) | Moderate | High |

| Cyclohexanecarboxamide analog | Low | Moderate |

| Benzoxazol derivative | High | Low |

Key Considerations:

-

Steric Effects : The cyclopropane ring imposes steric constraints, slowing reactions at the adjacent amide group compared to less strained analogs .

-

Electronic Effects : Electron-withdrawing groups (e.g., pyrrolidine carbonyl) enhance the electrophilicity of the dihydropyridinone ring, facilitating nucleophilic attacks.

Comparison with Similar Compounds

Cyclopropane Carboxamides

- 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide: This analogue replaces the dihydropyridinone core with a fluorophenylmethyl group. The cyclopropane carboxamide moiety is retained, suggesting comparable metabolic stability due to the cyclopropane ring’s rigidity .

- N-(1-cyclopropylethyl)-6-methylpyridine-2-carboxamide: Here, the pyridine ring substitutes the dihydropyridinone system. The ethylcyclopropyl group may enhance lipophilicity compared to the target compound’s methyl-substituted dihydropyridinone .

Dihydropyridinone and Pyridine Derivatives

- N,N-dimethyl-2-[(propan-2-yl)amino]pyridine-3-carboxamide: This compound lacks the dihydropyridinone ring but features a dimethylamino pyridine scaffold. The propan-2-ylamino group could influence solubility and hydrogen-bonding capacity differently than the pyrrolidine carbonyl in the target molecule .

Functional Group Analysis

- Pyrrolidine Carbonyl: The pyrrolidine-1-carbonyl group in the target compound may enhance binding to proteases or kinases, as seen in other pyrrolidine-containing drugs (e.g., HIV protease inhibitors).

- Cyclopropane Carboxamide : The cyclopropane ring confers steric constraint, which can improve metabolic stability. This feature is shared with N-(1-cyclopropylethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide , though the latter’s oxazole ring may increase electrophilic reactivity .

Data Tables

Research Findings and Hypotheses

- Metabolic Stability : The cyclopropane ring in the target compound likely reduces oxidative metabolism, as observed in analogues like 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide .

- Solubility: The dihydropyridinone core may confer moderate aqueous solubility, similar to pyridine carboxamides, though the pyrrolidine carbonyl could increase lipophilicity.

- Synthetic Routes : Analogues such as N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide are synthesized via carboxamide coupling reactions, suggesting the target compound could be prepared using analogous methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.